N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide
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Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide is a complex organic compound characterized by its unique structure, which includes a naphthamide core linked to a sulfamoylphenyl group and a methylpyrimidinyl moiety. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown antifungal activity against various fungi , suggesting that the compound may target enzymes or proteins essential to fungal growth and survival.
Result of Action
Preliminary bioassays have shown that similar compounds exhibit antifungal activity against various fungi . This suggests that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide may also have potential antifungal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide typically involves multiple steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methylpyrimidine-2-amine under suitable conditions to form the intermediate N-(4-methylpyrimidin-2-yl)sulfamoylphenylamine.
Coupling with Naphthoyl Chloride: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its structural similarity to other bioactive sulfonamides and naphthamide derivatives.
Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and proteases.
Chemical Biology: It serves as a probe in studying protein-ligand interactions and cellular pathways involving sulfonamide-sensitive enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-phenylbutanamide
Uniqueness
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide stands out due to its naphthamide core, which imparts unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds with different core structures.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15-13-14-23-22(24-15)26-30(28,29)18-11-9-17(10-12-18)25-21(27)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDSOVJSPJLDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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